molecular formula C18H22N4O6S B2732582 N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 942007-18-3

N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2732582
CAS RN: 942007-18-3
M. Wt: 422.46
InChI Key: CBZMCBZGGDMRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H22N4O6S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modeling Enzymatic Processes

Research on Mn(II) complexes employing N3O-donor amino-carboxylate ligands provides a model for understanding the active sites of Oxalate Decarboxylases and Oxalate Oxidases, enzymes of biological and commercial interest. This study, through the synthesis and characterization of such complexes, contributes to a deeper understanding of enzymatic processes, potentially influencing the development of biomimetic catalysts (Scarpellini et al., 2008).

Catalysis and Material Science

The synthesis and analysis of cadmium complexes using bisphenyl-pyrazolyl-pyridine derivatives highlight their structural uniqueness and potential applications in catalysis and photoluminescent materials. Such studies not only contribute to the fundamental understanding of complex formation but also explore their potential in material science and catalysis (Bai Fengyingc, 2012).

Antidiabetic and Antitumor Applications

Investigations into sulfonylurea derivatives of pyrazoles for their antidiabetic activity emphasize the potential of structurally related compounds in medicinal chemistry. Such research underlines the significance of chemical modifications to enhance biological activity and therapeutic potential (R. Soliman, 1979).

Antioxidant and Antihyperglycemic Agents

Studies on the synthesis of coumarin derivatives containing pyrazole and indenone rings reveal their promising antioxidant and antihyperglycemic properties. This research opens avenues for the development of new therapeutic agents, particularly for managing diabetes and oxidative stress-related disorders (Kenchappa et al., 2017).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S/c1-11-4-6-12(7-5-11)22-16(13-9-29(25,26)10-14(13)21-22)20-18(24)17(23)19-8-15(27-2)28-3/h4-7,15H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZMCBZGGDMRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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